7-Phenylselanyltridecan-7-ylselanylbenzene
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Overview
Description
7-Phenylselanyltridecan-7-ylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to a phenyl group and a tridecyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylselanyltridecan-7-ylselanylbenzene typically involves the reaction of phenylselenol with tridecyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the selenium-carbon bond. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete conversion .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylselanyltridecan-7-ylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl or tridecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Phenylselanyltridecan-7-ylselanylbenzene has several scientific research applications:
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant or in cancer therapy due to selenium’s known biological activities.
Industry: It can be used in the development of materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Phenylselanyltridecan-7-ylselanylbenzene involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups bonded to selenium.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing analog of methionine.
Comparison: 7-Phenylselanyltridecan-7-ylselanylbenzene is unique due to its long tridecyl chain, which imparts different physical and chemical properties compared to shorter-chain or simpler organoselenium compounds.
Properties
CAS No. |
61539-71-7 |
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Molecular Formula |
C25H36Se2 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-phenylselanyltridecan-7-ylselanylbenzene |
InChI |
InChI=1S/C25H36Se2/c1-3-5-7-15-21-25(22-16-8-6-4-2,26-23-17-11-9-12-18-23)27-24-19-13-10-14-20-24/h9-14,17-20H,3-8,15-16,21-22H2,1-2H3 |
InChI Key |
LINQLUAKFSWJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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